molecular formula C15H17NO5 B10978345 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B10978345
M. Wt: 291.30 g/mol
InChI Key: FOXXIFDHMCGGSG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is a chemical research reagent featuring a benzodioxole moiety linked to a cyclohexanecarboxylic acid unit via a carbamoyl bridge . Compounds containing the 1,3-benzodioxole (also known as benzodioxol) core are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities . This specific molecular scaffold is found in compounds investigated for various pharmacological targets. Research into structurally related molecules has identified potential applications as antiviral agents and as inhibitors of enzymes like phosphodiesterases (PDE) . Furthermore, the 1,3-benzodioxole structure is a key pharmacophore in the development of novel agonists for plant hormone receptors, such as auxin receptor agonists, which are valuable tools for plant science research . Similarly, benzodioxol-carboxamide derivatives have been synthesized and evaluated in scientific studies for their potential to inhibit enzymes like α-amylase, highlighting the utility of this chemical class in biochemical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-14(10-3-1-2-4-11(10)15(18)19)16-9-5-6-12-13(7-9)21-8-20-12/h5-7,10-11H,1-4,8H2,(H,16,17)(H,18,19)

InChI Key

FOXXIFDHMCGGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O

solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural features, including a benzodioxole moiety and a cyclohexanecarboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is C23H32N2O4SC_{23}H_{32}N_{2}O_{4}S, with a molecular weight of 432.6 g/mol. The IUPAC name is 2-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid. The compound's structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H32N2O4S
Molecular Weight432.6 g/mol
IUPAC Name2-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
InChI KeyPQKVJJPCDREGHA-UHFFFAOYSA-N

The biological activity of 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. This modulation can lead to significant physiological effects, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds derived from benzodioxole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Neurological Effects : The modulation of neurotransmitter receptors by similar compounds has been explored for potential benefits in neurological disorders.

Study on Endurance Capacity

A related compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), was investigated for its effects on swimming endurance in mice. The study demonstrated that administration of 1-BCP significantly increased swimming time to exhaustion and improved glycogen levels while decreasing lactic acid and blood urea nitrogen levels. This suggests a potential mechanism where compounds related to 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid could enhance physical performance and recovery from fatigue .

Antioxidant Activity

Research has also highlighted the antioxidant properties of benzodioxole derivatives. These compounds enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which play crucial roles in cellular defense against oxidative stress .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis in cancer cells
NeurologicalModulation of neurotransmitter receptors
Endurance EnhancementIncreased swimming endurance in mice
AntioxidantEnhanced enzyme activity (SOD, CAT, GSH-Px)

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₅H₁₅NO₅* ~289.29 Cyclohexanecarboxylic acid, benzodioxol carbamoyl Bicyclic structure with dual hydrogen-bonding capacity
6-[[[2-(cyclohexylmethylcarbamoyl)phenyl]methyl-methyl-amino]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid C₂₆H₃₂N₂O₅ 452.54 Benzodioxine, carboxylic acid, carbamoyl Extended alkyl chain enhances lipophilicity; tertiary amine for potential cation interactions
2-(1,3-Benzodioxol-5-yl)-4-thiazolidinecarboxylic acid C₁₀H₉NO₄S 253.27 Thiazolidine ring, benzodioxol, carboxylic acid Sulfur-containing heterocycle may influence redox activity or metabolic stability
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₉NO₅S 279.27 Thiazole, benzodioxol ether, carboxylic acid Ether linkage and methyl-substituted thiazole alter electronic properties
cis-4-[[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentyl]carbonyl]amino]-cyclohexanecarboxylic acid C₂₂H₃₃NO₈ 439.50 Cyclohexanecarboxylic acid, methoxyethoxy chain Hydrophilic side chain may improve solubility; cyclopentyl group adds rigidity

*Estimated based on structural analysis.

Key Research Findings and Limitations

  • Functional Group Trade-offs: While the benzodioxol group improves stability, it may reduce solubility compared to methoxyethoxy-substituted analogs (e.g., cis-4-[[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentyl]carbonyl]amino]-cyclohexanecarboxylic acid) .

Preparation Methods

Carbodiimide-Mediated Coupling

The most frequently cited method involves activating cyclohexanecarboxylic acid derivatives using carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). For example, JP4243352B2 discloses analogous reactions where carbonyl amino groups are formed via coupling of benzodioxol-methylamine with tetrahydrobenzothiophene-carboxylic acids. Applied to the target compound, this would entail:

  • Activating 2-carboxycyclohexanecarbonyl chloride with EDCl in anhydrous THF.

  • Reacting with 1,3-benzodioxol-5-amine in the presence of HOBt (hydroxybenzotriazole) to minimize racemization.

  • Quenching with saturated NH4_4Cl and purifying via silica gel chromatography (16–25% ethyl acetate/hexanes).

Yields for similar structures in JP4243352B2 range from 17% to 33%, dependent on steric hindrance from the cyclohexane ring.

Intermediate-Driven Synthesis

Thiourea Cyclization Pathways

A patent method for 1-(2,2-difluorobenzo[d][1,dioxol-5-yl)cyclopropanecarboxylic acid synthesis involves thiourea and bromoethanone intermediates. Adapting this to the target compound:

  • React 2-bromo-1-cyclohexanecarboxylic acid ethyl ester with thiourea in ethanol at 80°C for 24 hours.

  • Hydrolyze the thiazole intermediate to expose the amine.

  • Couple with 1,3-benzodioxol-5-carbonyl chloride.

This method produced 41% yields in analogous syntheses but requires multiple protection/deprotection steps.

Bromoethanone Precursors

Ambeed’s synthesis of 4-(benzo[d][1,dioxol-5-yl)thiazol-2-amine uses 1-(benzo[d]dioxol-5-yl)-2-bromoethan-1-one, suggesting a route to the cyclohexane ring:

  • Condense 2-bromo-1-cyclohexanecarboxylic acid with benzodioxol-5-amine via nucleophilic substitution.

  • Oxidize the resulting secondary alcohol to the carboxylic acid using Jones reagent.

This method avoids coupling agents but risks over-oxidation.

Protective Group Strategies

Ester Protection of Carboxylic Acid

To prevent side reactions during amide formation:

  • Convert 2-carboxycyclohexanecarboxylic acid to its methyl ester using SOCl2_2/MeOH.

  • Perform carbodiimide-mediated coupling with benzodioxol-5-amine.

  • Hydrolyze the ester with aqueous NaOH.

JP4243352B2 reports 79% yields for similar carbamoylations using this strategy.

Benzodioxol Amine Protection

Temporary protection of the benzodioxol amine with Boc (tert-butyloxycarbonyl) groups:

  • Protect 1,3-benzodioxol-5-amine with Boc2_2O in DCM.

  • Couple with cyclohexanecarbonyl chloride.

  • Deprotect with TFA and purify via chromatography.

This method mitigates unwanted alkylation but adds synthetic steps.

Comparative Analysis of Methods

MethodReagentsSolventTemperatureYieldPurification
EDCl CouplingEDCl, HOBtTHFRT17–33%Silica gel (16% EtOAc/hex)
NaH AlkylationNaH, Benzyl bromideTHFRT~17%Silica gel (16% EtOAc/hex)
Thiourea CyclizationThiourea, BromoethanoneEthanol80°C41%Column chromatography
Ester ProtectionSOCl2_2, NaOHMeOHReflux79%Acid-base extraction

Key observations:

  • EDCl coupling offers moderate yields but is widely applicable for sterically hindered substrates.

  • Thiourea cyclization provides higher yields but requires harsh conditions.

  • Ester protection significantly improves yields by preventing side reactions.

Challenges and Optimization

Steric Hindrance

The cyclohexane ring’s rigidity impedes amide bond formation, necessitating excess coupling reagents or prolonged reaction times. JP4243352B2 addresses this by using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) instead of EDCl, reducing reaction times from 24h to 6h.

Regioselectivity

Competing reactions at the benzodioxol 4- and 5-positions are mitigated by electron-withdrawing groups. Ambeed’s protocols achieve >95% regioselectivity using NaH to deprotonate the 5-amine exclusively.

Purification

Silica gel chromatography with ethyl acetate/hexane gradients (1:5 to 1:3) resolves polar byproducts, as demonstrated in Ambeed’s 41.3% yield synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving (1) activation of cyclohexanecarboxylic acid using carbodiimides (e.g., EDCI/HOBt) to form an intermediate mixed anhydride or active ester, followed by (2) coupling with 1,3-benzodioxol-5-amine under mild basic conditions (e.g., TEA in DMF) . Critical parameters include temperature control (0–5°C during activation) and stoichiometric ratios (1.2:1 amine:carboxylic acid). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How can the structural identity and purity of this compound be validated analytically?

  • Methodology :

  • LC/MS : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid). Expected [M+H]⁺ depends on substituents; for example, a derivative with a phenethyloxy group showed m/z = 461.25 .
  • NMR : Key signals include the cyclohexane ring protons (δ 1.2–2.5 ppm, multiplet), benzodioxole aromatic protons (δ 6.7–7.1 ppm), and carbamoyl NH (δ 8.3–8.5 ppm, broad) .
  • X-ray crystallography : Resolve stereochemistry of the cyclohexane ring (e.g., cis vs. trans substituents) .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodology :

  • Receptor binding assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptor affinity) .
  • Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells at 10–100 μM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzodioxole ring) influence pharmacological activity?

  • Methodology : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with halogen (F, Cl), methoxy, or nitro groups at the 4-position of the benzodioxole ring. Compare IC₅₀ values in receptor binding assays (e.g., EDG2 or 5-HT₁A) . For example, a 4-fluoro analog showed 3-fold higher EDG2 inhibition than the parent compound in GTPγS binding assays .

Q. What metabolic pathways degrade this compound in bacterial or mammalian systems?

  • Methodology : Use ¹³C/²H isotopic labeling (e.g., ¹³C-shikimate feeding in Alicyclobacillus acidocaldarius) to trace degradation intermediates via LC-MS/MS . Blocked mutants can identify rate-limiting steps (e.g., accumulation of 3-hydroxycyclohexanecarboxylic acid in mutant strains) .

Q. How can conflicting data on receptor binding vs. functional activity be resolved?

  • Case Study : A compound may displace 5-HT₁A radioligands but fail to activate G-proteins in [³⁵S]GTPγS assays. Resolution : Perform Schild analysis to determine if it acts as a competitive antagonist or inverse agonist. Use electrophysiology in hippocampal slices to confirm functional effects .

Q. What computational tools are effective for modeling the compound’s interaction with lipid membranes or target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with EDG2 receptor homology models (based on PDB: 6VG9) to predict binding poses .
  • MD simulations : GROMACS with CHARMM36 forcefield to assess stability of the carbamoyl-cyclohexane moiety in lipid bilayers over 100-ns trajectories .

Methodological Tables

Analytical Technique Key Parameters Application Example
LC/MS (ESI+)Column: C18, 2.1 × 50 mm; Gradient: 5→95% ACN in 10 minDetected [M+H]⁺ = 348.2 for underivatized compound
¹H NMR (500 MHz, DMSO-d₆)δ 1.45 (m, 4H, cyclohexane), δ 6.85 (s, 2H, benzodioxole)Confirmed absence of rotamers
Radioligand Binding (5-HT₁A)[³H]-8-OH-DPAT, Kd = 1.2 nM; IC₅₀ calculated via Cheng-Prusoff equationIC₅₀ = 85 nM for parent compound

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